

An In-depth Technical Guide to the Chemical Properties of Z-Aib-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-Aib-OH

Cat. No.: B554592

[Get Quote](#)

This guide provides a comprehensive overview of the chemical properties of N-Benzylloxycarbonyl- α -aminoisobutyric acid (**Z-Aib-OH**), a key building block in peptide synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

Z-Aib-OH, also known as N-Cbz-2-methylalanine, is a derivative of the non-proteinogenic amino acid α -aminoisobutyric acid (Aib). The Aib residue is known for its ability to induce helical conformations in peptides due to the steric hindrance imposed by its gem-dimethyl group. The N-terminal benzylloxycarbonyl (Z) group serves as a crucial protecting group in peptide synthesis, preventing unwanted reactions at the amino terminus during coupling steps. **Z-Aib-OH** is primarily utilized in solution-phase peptide synthesis.[1][2]

Chemical and Physical Properties

Z-Aib-OH is a white, solid crystalline powder at room temperature.[2][3] Its core chemical identifiers and physical properties are summarized in the tables below.

Table 1: General Chemical Properties of **Z-Aib-OH**

Property	Value	Source(s)
IUPAC Name	2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid	[4]
Synonyms	Z-2-Methylalanine, N-Cbz-2-methylalanine, Z- α -Aminoisobutyric acid	[1] [4]
CAS Number	15030-72-5	[1] [3] [5]
Molecular Formula	C ₁₂ H ₁₅ NO ₄	[3] [5]
Molecular Weight	237.25 g/mol	[3] [4]
Appearance	White to off-white solid/powder	[2] [3]
Melting Point	65-69 °C (literature)	[1] [2]
SMILES	CC(C)(N)C(=O)OCc1ccccc1C(=O)O	[1] [4]
InChI Key	QKVCSJBBYZNM-UHFFFAOYSA-N	[1] [4]

Table 2: Solubility and Storage of **Z-Aib-OH**

Parameter	Details	Source(s)
Solubility	DMSO: 100 mg/mL (421.50 mM). Ultrasonic assistance may be needed.	[3][6]
	The parent compound, 2-Aminoisobutyric Acid, is very soluble in water.	[7]
Storage (Solid)	Store desiccated at -20°C for up to 3 years, or at 4°C for up to 2 years.	[3][8]
Storage (Solution)	In solvent, store at -80°C for up to 6 months, or at -20°C for up to 1 month. Aliquoting is recommended to avoid freeze-thaw cycles.	[3][6][8]

Spectroscopic Properties

Detailed experimental spectra for **Z-Aib-OH** are not widely published. However, the expected spectroscopic characteristics can be inferred from its chemical structure and general principles of spectroscopy.

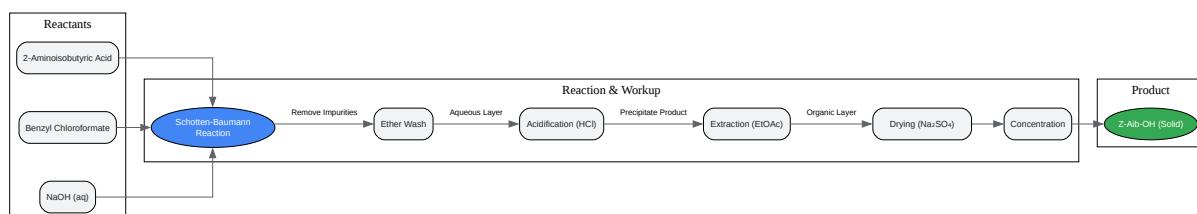
Table 3: Predicted Spectroscopic Data for **Z-Aib-OH**

Spectroscopy	Feature	Expected Characteristics
¹ H NMR	Aromatic Protons	Multiplet around 7.3-7.4 ppm (from Z-group phenyl ring).
Methylene Protons	Singlet around 5.1 ppm (-CH ₂ - of Z-group).	
Methyl Protons	Singlet around 1.5 ppm (gem-dimethyl group, -C(CH ₃) ₂).	
Carboxylic Acid Proton	Very broad singlet, typically >10 ppm.	
Amide Proton	Broad singlet, typically between 6-8 ppm.	
¹³ C NMR	Carbonyl Carbons	Peaks in the range of 170-180 ppm (carboxylic acid) and 155-160 ppm (carbamate).
Aromatic Carbons	Multiple peaks between 127-137 ppm.	
Methylene Carbon	Peak around 67 ppm (-CH ₂ - of Z-group).	
Quaternary Carbon	Peak around 57 ppm (-C(CH ₃) ₂).	
Methyl Carbons	Peak around 25 ppm (-C(CH ₃) ₂).	
IR Spectroscopy	O-H Stretch (Carboxylic Acid)	Very broad band from 3300-2500 cm ⁻¹ . ^{[9][10][11]}
C-H Stretch (Aromatic/Alkyl)	Sharp peaks around 3100-3000 cm ⁻¹ and 3000-2850 cm ⁻¹ , often superimposed on the O-H band. ^{[9][11]}	
C=O Stretch (Carbamate & Acid)	Strong, intense bands in the region of 1760-1690 cm ⁻¹ . ^[9]	

[\[11\]](#)

N-H Bend (Amide II)	Band around 1650–1580 cm ⁻¹ . [11]	
C-O Stretch	Band in the 1320-1210 cm ⁻¹ region. [9]	
Mass Spectrometry	Molecular Ion Peak (M ⁺)	Expected at m/z = 237.
Fragmentation	Common fragments would include loss of the carboxyl group (-45), loss of the benzyl group (-91), and cleavage of the carbamate.	

Experimental Protocols


4.1. Synthesis of Z-Aib-OH

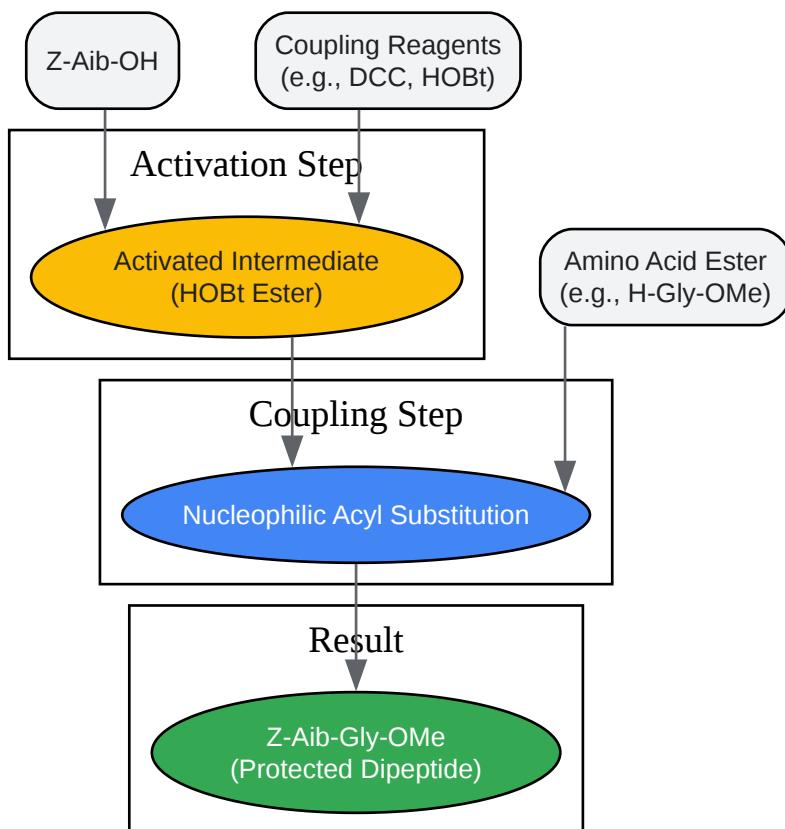
A common method for the synthesis of **Z-Aib-OH** involves the reaction of 2-Aminoisobutyric Acid with benzyl chloroformate under basic conditions. A representative protocol is described below.[\[2\]](#)

Methodology:

- Dissolve 2-Aminoisobutyric Acid in an aqueous solution of sodium hydroxide.
- Cool the solution in an ice bath.
- Add benzyl chloroformate dropwise while maintaining the basic pH of the solution with the concurrent addition of NaOH solution.
- Stir the reaction mixture at a low temperature for several hours, then allow it to warm to room temperature and stir overnight.
- Wash the aqueous layer with an organic solvent like ether to remove unreacted benzyl chloroformate.

- Acidify the aqueous layer to a pH of 1 using concentrated hydrochloric acid, leading to the precipitation of the product.
- Extract the product into an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4).
- Concentrate the solution under reduced pressure to yield **Z-Aib-OH** as a white solid. The product can be used directly or purified further by recrystallization.[2]

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of **Z-Aib-OH**.

4.2. Application in Peptide Synthesis

Z-Aib-OH is a valuable reagent for introducing the Aib residue into a peptide chain. The Z-group provides stable protection during the coupling reaction and can be removed later via hydrogenolysis.

General Coupling Protocol (e.g., DCC/HOBt method):

- Dissolve **Z-Aib-OH** in a suitable solvent (e.g., DMF or DCM).
- Add a coupling agent like Dicyclohexylcarbodiimide (DCC) and an additive like Hydroxybenzotriazole (HOBr) at 0°C to pre-activate the carboxylic acid.
- In a separate vessel, prepare the amino-component (an amino acid ester or a peptide with a free N-terminus) and neutralize its salt form with a non-nucleophilic base (e.g., N-Methylmorpholine or Diisopropylethylamine).
- Add the activated **Z-Aib-OH** solution to the amino-component solution.
- Allow the reaction to proceed, typically stirring for a few hours at 0°C and then overnight at room temperature.
- After the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
- Perform an aqueous workup to purify the resulting Z-protected dipeptide, which involves sequential washes with dilute acid, base, and brine, followed by drying and solvent evaporation.

[Click to download full resolution via product page](#)

Caption: Role of **Z-Aib-OH** in a typical peptide coupling reaction.

Reactivity and Stability

- **Reactivity:** The primary reactive sites are the carboxylic acid, which is activated for amide bond formation, and the N-H group of the carbamate. The benzyloxycarbonyl (Z) group is stable to the basic and mildly acidic conditions used in peptide synthesis but is readily cleaved by catalytic hydrogenolysis ($H_2/Pd-C$) or strong acidic conditions (HBr in acetic acid). [12]
- **Stability:** **Z-Aib-OH** is a stable solid under recommended storage conditions.[3][8] Solutions should be stored cold and used within a reasonable timeframe to prevent degradation.[3][6] [8] The hygroscopic nature of solvents like DMSO can impact solubility and stability, so using newly opened solvents is recommended.[3][6]

Conclusion

Z-Aib-OH is a well-characterized and essential reagent in peptide chemistry. Its defined chemical and physical properties, straightforward synthesis, and the conformational constraints it imposes make it a valuable tool for designing peptides with specific secondary structures, particularly helices. The data and protocols presented in this guide offer a technical foundation for its effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Z-Aib-OH technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 2. Z-AIB-OH | 15030-72-5 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-((Benzyl)carbonyl)-2-methylalanine | C12H15NO4 | CID 294936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2-Aminoisobutyric Acid | 62-57-7 [chemicalbook.com]
- 8. adooq.com [adooq.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. scholar.uga.edu [scholar.uga.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Z-Aib-OH]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b554592#what-are-the-chemical-properties-of-z-aib-oh>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com